N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20205088
InChI: InChI=1S/C19H22N2O5S2/c1-11-4-5-13-15(9-11)27-19(21-17(22)14-3-2-7-26-14)16(13)18(23)20-12-6-8-28(24,25)10-12/h2-3,7,11-12H,4-6,8-10H2,1H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H22N2O5S2
Molecular Weight: 422.5 g/mol

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide

CAS No.:

Cat. No.: VC20205088

Molecular Formula: C19H22N2O5S2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide -

Specification

Molecular Formula C19H22N2O5S2
Molecular Weight 422.5 g/mol
IUPAC Name N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C19H22N2O5S2/c1-11-4-5-13-15(9-11)27-19(21-17(22)14-3-2-7-26-14)16(13)18(23)20-12-6-8-28(24,25)10-12/h2-3,7,11-12H,4-6,8-10H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key IPGVHRKDDPHFCC-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CO4

Introduction

Chemical Identity

PropertyValue
IUPAC NameN-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
Molecular FormulaC18_{18}H20_{20}N2_{2}O5_{5}S2_{2}
Molecular Weight~412.49 g/mol
Functional GroupsAmide (-CONH), Sulfone (-SO2_2), Benzothiophene, Furan

Structural Features

The compound features several distinct structural elements:

  • Tetrahydrothiophene Sulfone Unit: This group contributes to the compound's hydrophilic and electron-withdrawing properties.

  • Benzothiophene Core: Known for its bioactivity in various pharmacological applications.

  • Furan Ring: Adds aromaticity and potential for molecular interactions.

  • Amide Linkages: Provide stability and act as hydrogen bond donors/acceptors.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided data, similar compounds involving benzothiophene derivatives and sulfone groups are typically synthesized through multi-step reactions involving:

  • Functionalization of the benzothiophene core.

  • Introduction of the sulfone group via oxidation of tetrahydrothiophene derivatives.

  • Coupling reactions to attach the furan carboxamide moiety.

Pharmacological Relevance

Compounds with similar structures have been studied for:

  • Anti-inflammatory activity (e.g., inhibition of enzymes like 5-lipoxygenase) .

  • Anticancer properties due to their ability to induce apoptosis in cancer cells .

Given its structural complexity, this compound could be explored for:

  • Enzyme inhibition assays.

  • Drug discovery programs targeting oxidative stress-related pathways.

Material Science

The presence of stable sulfone and aromatic groups suggests potential utility in designing advanced materials or as intermediates in polymer chemistry.

Molecular Docking Studies

To evaluate its biological activity, molecular docking studies can be performed against key enzymes such as:

  • Cyclooxygenase (COX).

  • Lipoxygenase (LOX).

Toxicological Profiling

Comprehensive toxicology studies are required to assess:

  • Cytotoxicity against normal and cancerous cell lines.

  • Environmental impact due to potential persistence.

Synthetic Optimization

Developing cost-effective and scalable synthesis routes will enhance its feasibility for industrial applications.

Table: Comparison with Related Compounds

Compound NameActivityKey Structural Features
N-(3-Cyano-tetrahydrobenzothiophen)-acetamide Anti-inflammatoryBenzothiophene core with cyano group
N-(1,1-dioxidotetrahydrothiophen)-benzofuran-carboxamide Potential anticancer agentSulfone-containing thiophene linked to benzofuran

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